

"3-amino-N-(4-methoxyphenyl)benzamide" synthesis protocol step-by-step

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Compound of Interest

Compound Name: 3-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B040881

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Synthesis Protocol for 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**, a valuable building block in medicinal chemistry and materials science. The synthesis involves the formation of an amide bond followed by the reduction of a nitro group.

I. Synthesis Overview

The synthesis of **3-amino-N-(4-methoxyphenyl)benzamide** is achieved through a two-step process:

- **Amide Coupling:** Reaction of 3-nitrobenzoyl chloride with p-anisidine to form the intermediate, 3-nitro-N-(4-methoxyphenyl)benzamide.
- **Nitro Reduction:** Catalytic hydrogenation of the nitro intermediate to yield the final product, **3-amino-N-(4-methoxyphenyl)benzamide**.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

Parameter	Step 1: Amide Coupling	Step 2: Nitro Reduction
Reactants	3-nitrobenzoyl chloride, p-anisidine	3-nitro-N-(4-methoxyphenyl)benzamide
Molar Ratio (Reactant:Reagent)	1 : 1.05 (3-nitrobenzoyl chloride : p-anisidine)	1 : 0.05 (Substrate : Pd/C)
Solvent	Dichloromethane (DCM)	Ethanol
Base	Triethylamine (TEA)	-
Catalyst	-	10% Palladium on Carbon (Pd/C)
Temperature	0 °C to Room Temperature	Room Temperature
Reaction Time	2-4 hours	4-6 hours
Pressure	Atmospheric	1 atm (H ₂ balloon)
Typical Yield	>90%	>95%

III. Experimental Protocols

Step 1: Synthesis of 3-nitro-N-(4-methoxyphenyl)benzamide

This step involves the formation of an amide bond between 3-nitrobenzoyl chloride and p-anisidine.

Materials:

- 3-nitrobenzoyl chloride
- p-Anisidine (4-methoxyaniline)
- Triethylamine (TEA)

- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

Procedure:

- In a clean, dry round-bottom flask, dissolve p-anisidine in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Cool the flask in an ice bath with stirring.
- Dissolve 3-nitrobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the cooled solution of p-anisidine and triethylamine over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(4-methoxyphenyl)benzamide.
- The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

This step involves the reduction of the nitro group of the intermediate to an amino group.

Materials:

- 3-nitro-N-(4-methoxyphenyl)benzamide
- 10% Palladium on Carbon (Pd/C)
- Ethanol
- Hydrogen gas (H_2) balloon
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus (e.g., Buchner funnel with Celite)

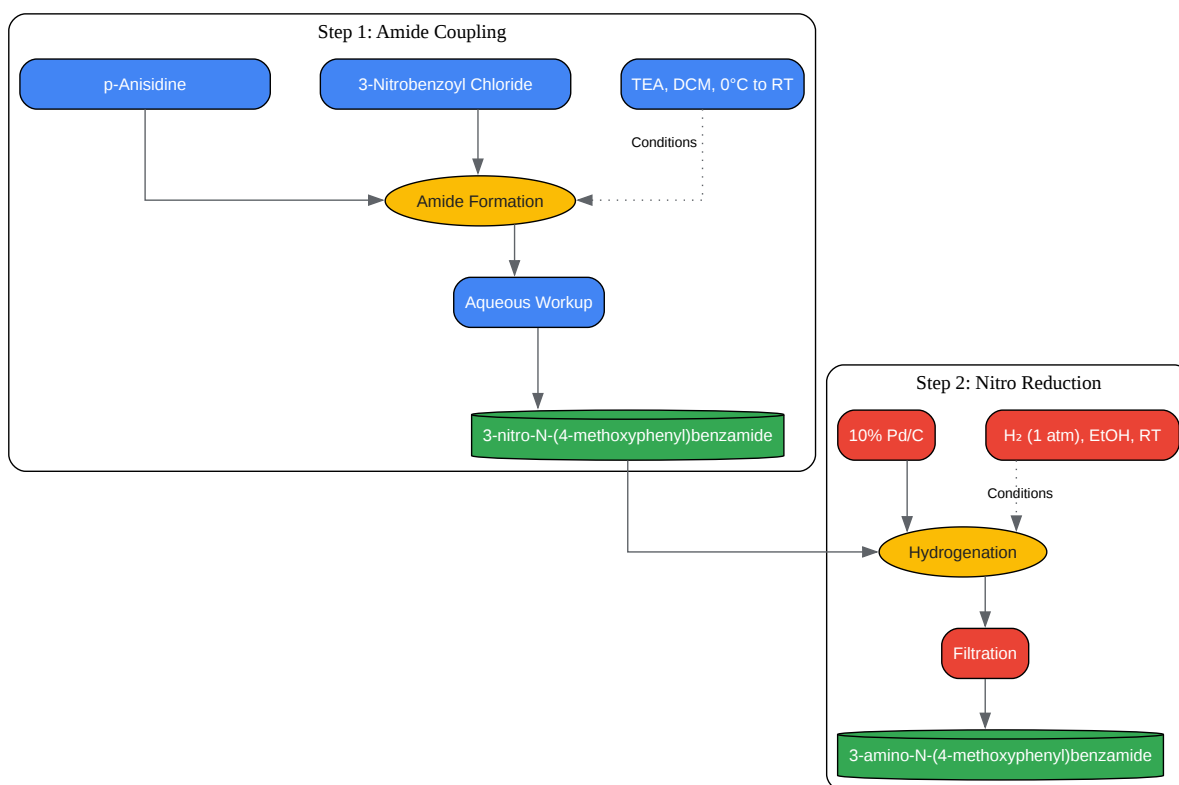
Procedure:

- In a round-bottom flask, dissolve the 3-nitro-N-(4-methoxyphenyl)benzamide obtained from Step 1 in ethanol.
- Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with ethanol.
- Combine the filtrates and concentrate under reduced pressure to yield the crude **3-amino-N-(4-methoxyphenyl)benzamide**.
- The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizations

Experimental Workflow



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Caption: Synthesis workflow for **3-amino-N-(4-methoxyphenyl)benzamide**.

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